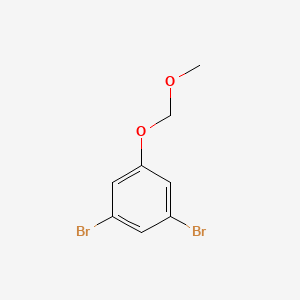

1,3-Dibromo-5-(methoxymethoxy)benzene

Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, or haloarenes, are organic compounds in which a halogen atom is bonded directly to an aromatic ring. chemistrylearner.com These compounds are fundamental intermediates in a vast range of chemical transformations and are instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. iitk.ac.inperlego.com Their importance stems from their ability to participate in a variety of powerful bond-forming reactions.

The reactivity of aryl halides is influenced by the polarity of the carbon-halogen bond and the high stability of the aromatic ring. chemistrylearner.com While generally resistant to simple nucleophilic substitution, their reactivity can be dramatically altered by the presence of other substituents on the ring or by the use of transition metal catalysts. libretexts.org This controlled reactivity makes them indispensable in modern organic synthesis for the construction of complex molecular architectures. chemistrylearner.comtaylorandfrancis.com

Role of Dibrominated Arenes as Precursors for Polyfunctionalized Molecules

Dibrominated arenes, such as the core of 1,3-Dibromo-5-(methoxymethoxy)benzene, are particularly valuable as they offer the potential for sequential, site-selective reactions. The presence of two bromine atoms allows chemists to functionalize one position while leaving the other intact for a subsequent transformation. This stepwise approach is a powerful strategy for introducing multiple, different functional groups onto an aromatic ring in a controlled manner.

This capability is crucial for creating polyfunctionalized molecules with precise substitution patterns, which are often required for tuning the electronic, physical, and biological properties of the target compound. The bromo derivatives can be efficiently converted into other functional groups, making them versatile precursors in materials chemistry and drug discovery. researchgate.net

Overview of Synthetic Building Blocks Derived from Resorcinol (B1680541) Analogues

Resorcinol, or 1,3-dihydroxybenzene, and its derivatives are important platform chemicals that serve as starting materials for a diverse array of more complex molecules. daneshyari.comjmchemsci.com The 1,3-disubstituted pattern of the hydroxyl groups provides a "kinked" structure that can influence the properties of resulting polymers and other materials. daneshyari.comresearchgate.net

Resorcinol can be obtained from renewable resources, making it an attractive building block for sustainable chemistry. researchgate.netsemanticscholar.org By chemically modifying the hydroxyl groups and the aromatic ring of resorcinol analogues, a wide range of functionalized building blocks can be prepared. This compound is a prime example of such a building block, where one hydroxyl group of a resorcinol core is protected as a MOM ether, and the ring is activated for further chemistry by the introduction of two bromine atoms.

Positional Isomerism and its Implications for Aromatic Functionalization

Positional isomerism is a form of structural isomerism where compounds have the same molecular formula but differ in the position of functional groups on a carbon skeleton. unacademy.comcreative-chemistry.org.uk In aromatic compounds, the relative positions of substituents on the benzene (B151609) ring (ortho, meta, para) give rise to distinct isomers with different physical and chemical properties. unacademy.com

The specific arrangement of substituents on an aromatic ring has profound implications for its reactivity and the regioselectivity of subsequent reactions. The existing groups on the ring direct incoming substituents to specific positions. The 1,3,5-substitution pattern in this compound is a specific positional isomer. This arrangement dictates the electronic properties of the aromatic ring and controls the sites available for further functionalization, making it a predictable and valuable intermediate for the synthesis of specifically substituted aromatic compounds. The influence of the position of a functional group can significantly affect the properties of the final molecule. nih.govresearchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-5-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-5-12-8-3-6(9)2-7(10)4-8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQPTTGFBUMOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dibromo 5 Methoxymethoxy Benzene

Reported Synthesis from 3,5-Dibromophenol (B1293799)

A frequently cited method for the synthesis of 1,3-Dibromo-5-(methoxymethoxy)benzene involves the direct reaction of 3,5-dibromophenol with a methoxymethylating agent in the presence of a base. This approach is a standard Williamson ether synthesis adapted for the formation of a MOM ether.

Reaction Conditions and Reagent Stoichiometry for MOM Ether Formation

The formation of the methoxymethyl (MOM) ether from 3,5-dibromophenol is typically achieved by reacting it with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base and solvent. nih.gov

A general procedure involves refluxing the phenol (B47542) with chloromethyl methyl ether in the presence of anhydrous potassium carbonate (K2CO3) in acetone (B3395972) for a period of 3 to 6 hours, with the specific duration depending on the reactivity of the starting phenol. nih.gov

Table 1: Typical Reagents and Conditions for MOM Ether Formation

| Component | Role | Example |

| Starting Material | Phenol to be protected | 3,5-Dibromophenol |

| Reagent | MOM group source | Chloromethyl methyl ether (MOM-Cl) |

| Base | Phenol activation | Anhydrous Potassium Carbonate (K2CO3) |

| Solvent | Reaction medium | Acetone |

| Temperature | Reaction condition | Reflux (approx. 56-60 °C) |

| Reaction Time | Duration | 3-6 hours |

The use of a base, such as potassium carbonate (K2CO3), is critical for the reaction to proceed. Phenols are weakly acidic, and the base serves to deprotonate the hydroxyl group of 3,5-dibromophenol. This deprotonation generates a phenoxide anion, which is a much stronger nucleophile than the neutral phenol. The resulting phenoxide ion can then readily attack the electrophilic carbon atom of chloromethyl methyl ether in a nucleophilic substitution reaction, leading to the formation of the desired MOM ether. Potassium carbonate is a commonly employed base for this transformation due to its moderate basicity, which is sufficient to deprotonate the phenol without causing unwanted side reactions, and its insolubility in many organic solvents, which can simplify the work-up procedure.

The choice of solvent and reaction temperature are important parameters for optimizing the synthesis. Acetone is a frequently used solvent for this type of reaction as it is relatively polar, which helps to dissolve the reactants, yet it is aprotic, so it does not interfere with the nucleophilic phenoxide. nih.gov Its boiling point of approximately 56°C allows for the reaction to be carried out at a moderate reflux temperature, which provides sufficient energy to overcome the activation barrier of the reaction without leading to decomposition of the reactants or products. A temperature of around 60°C is often cited, which corresponds to the reflux temperature of acetone. This elevated temperature ensures a reasonable reaction rate, allowing the synthesis to be completed within a few hours.

Isolation and Purification Strategies for the Synthesized Compound

Following the completion of the reaction, a work-up procedure is necessary to isolate and purify the this compound. A typical work-up involves cooling the reaction mixture, filtering off the solid potassium carbonate, and removing the acetone solvent under reduced pressure. The resulting crude product is then often partitioned between an organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297), and water to remove any remaining inorganic salts and other water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is evaporated.

For further purification, flash column chromatography on silica (B1680970) gel is a common and effective method. nih.gov The choice of eluent for the chromatography depends on the polarity of the product and any impurities. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is often used, with the polarity gradually increased to elute the desired compound from the column.

Alternative Synthetic Routes to this compound

While the use of chloromethyl methyl ether and a carbonate base is a standard method, alternative synthetic routes for the formation of this compound exist. These alternatives may be desirable to avoid the use of certain reagents or to accommodate different substrate sensitivities.

Considerations for Protecting Group Installation on Diverse Bromophenols

The installation of a methoxymethyl (MOM) protecting group is a versatile technique applicable to a wide range of substituted phenols, including various bromophenols. The electronic and steric properties of the substituents on the phenol can influence the reactivity of the hydroxyl group and may necessitate adjustments to the reaction conditions.

Alternative reagents and conditions for the introduction of a MOM group include:

Dimethoxymethane (B151124) (Methylal) with an Acid Catalyst : An alternative to chloromethyl methyl ether is the use of dimethoxymethane in the presence of a strong acid catalyst like phosphorus pentoxide (P2O5) or trifluoromethanesulfuric acid (TfOH). adichemistry.com This method avoids the use of the potentially carcinogenic chloromethyl methyl ether. google.com

Methoxymethyl Acetate with a Lewis Acid : Methoxymethyl acetate in the presence of a Lewis acid, such as zinc chloride, can also be used to introduce the MOM group onto phenols. oocities.org This method can be effective under mild, room temperature conditions.

Alternative Bases with MOM-Cl : Instead of potassium carbonate, other bases like N,N-diisopropylethylamine (DIPEA) or a strong base like sodium hydride (NaH) can be used with chloromethyl methyl ether. adichemistry.com The choice of base can be tailored to the specific acidity of the phenol and the desired reaction rate.

The presence of one or more bromine atoms on the phenolic ring, as in the case of 3,5-dibromophenol and other bromophenols, generally increases the acidity of the hydroxyl group due to the electron-withdrawing inductive effect of the halogens. This enhanced acidity can facilitate the deprotonation step, potentially allowing for the use of milder bases or shorter reaction times. However, the steric hindrance from bulky substituents near the hydroxyl group could slow down the rate of the protection reaction. Therefore, the specific substitution pattern of the bromophenol must be taken into account when selecting the appropriate synthetic methodology for MOM protection.

Table 2: Alternative Reagents for MOM Protection of Phenols

| Reagent System | Base/Catalyst | Typical Solvent |

| Chloromethyl methyl ether (MOM-Cl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) |

| Dimethoxymethane (Methylal) | Phosphorus Pentoxide (P2O5) | Chloroform |

| Methoxymethyl Acetate | Zinc Chloride (ZnCl2) | Dichloromethane |

Applicability of MOMCl and Other Protecting Agents

The protection of hydroxyl groups is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. For the synthesis of this compound, the methoxymethyl ether (MOM) group is a suitable choice for protecting the phenolic hydroxyl group of 3,5-dibromophenol.

The MOM group is typically introduced by reacting the alcohol or phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.orgresearchgate.net Common bases used for this purpose include N,N-diisopropylethylamine (DIPEA). wikipedia.org The reaction is generally carried out in an inert solvent like dichloromethane.

The MOM group is favored for its stability across a range of pH conditions (pH 4 to 12) and its resistance to many oxidizing and reducing agents, as well as nucleophiles. organic-chemistry.org This stability makes it compatible with various subsequent reaction conditions. Deprotection of the MOM group can be readily achieved under acidic conditions, for instance, by treatment with a strong acid like hydrochloric acid in a protic solvent such as methanol. organic-chemistry.org

While MOMCl is widely used, other protecting agents for hydroxyl groups could also be applicable, depending on the desired stability and the conditions of subsequent synthetic steps. These could include other acetals or silyl (B83357) ethers.

| Protecting Group | Reagent | Typical Conditions |

| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA), Dichloromethane |

| Methoxyethoxymethyl (MEM) | 2-Methoxyethoxymethyl chloride (MEMCl) | N,N-diisopropylethylamine (DIPEA), Dichloromethane |

| Silyl ethers (e.g., TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Dimethylformamide (DMF) |

Potential for Regioselective Bromination of 5-(methoxymethoxy)benzene Derivatives

The direct regioselective bromination of a 5-(methoxymethoxy)benzene derivative to achieve the 1,3-dibromo substitution pattern is not a straightforward approach due to the directing effects of the methoxymethoxy group.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the proximal ortho-position. wikipedia.org The resulting aryllithium species can then react with an electrophile.

The methoxymethoxy group is known to be an effective DMG. harvard.edu Therefore, in principle, 1-(methoxymethoxy)benzene (B1599824) could undergo DoM to introduce a substituent at the C2 position. A subsequent DoM could then potentially introduce a second substituent.

However, achieving a 1,3-dibromo substitution pattern (meta to the DMG) via DoM is not a direct process. The first metalation would occur at an ortho position (C2 or C6). A second, distinct metalation event would be required to functionalize the other ortho position. This would lead to a 1,2-disubstituted product relative to the DMG, not the desired 1,3-disubstitution. Therefore, while DoM is a potent tool for ortho-functionalization, it is not a suitable strategy for the direct synthesis of this compound from a 5-substituted precursor.

Electrophilic Aromatic Bromination with Controlled Regioselectivity

Electrophilic aromatic substitution reactions are governed by the nature of the substituents already present on the aromatic ring. The methoxymethoxy group, being an ether, is an activating group and an ortho-, para-director. This means that in an electrophilic aromatic bromination reaction, the incoming bromine electrophile would be directed to the positions ortho and para to the methoxymethoxy group.

Direct bromination of 1-(methoxymethoxy)benzene would therefore yield a mixture of 2-bromo-1-(methoxymethoxy)benzene and 4-bromo-1-(methoxymethoxy)benzene. Further bromination would likely lead to di- or tri-brominated products with substitution at the available ortho and para positions, but not the specific this compound isomer.

This inherent regioselectivity of electrophilic aromatic bromination makes it unsuitable for the synthesis of the target compound from a 1-methoxymethoxy substituted benzene (B151609) ring. The desired 1,3-dibromo substitution pattern must be established before the introduction of the methoxymethoxy group or via a different synthetic paradigm.

| Starting Material | Reaction Type | Expected Major Products |

| 1-(methoxymethoxy)benzene | Electrophilic Aromatic Bromination | 2-bromo-1-(methoxymethoxy)benzene, 4-bromo-1-(methoxymethoxy)benzene |

| 1-(methoxymethoxy)benzene | Directed Ortho Metalation followed by Bromination | 2-bromo-1-(methoxymethoxy)benzene |

Multi-step Convergent Synthesis Approaches

While a linear synthesis starting from 3,5-dibromophenol is the most direct route, a multi-step convergent synthesis could theoretically be envisioned, though it would likely be more complex. A convergent approach involves the synthesis of different fragments of the target molecule separately, which are then combined in the final steps.

For this compound, a hypothetical convergent synthesis is not immediately obvious due to the simple structure of the molecule. Such strategies are typically more efficient for larger, more complex molecules. A more practical multi-step approach remains the linear sequence where the substitution pattern of the benzene ring is established first, followed by modification of the functional group.

A representative linear synthesis is as follows:

Bromination of Phenol : Phenol is treated with a brominating agent, such as bromine in a suitable solvent, to produce 3,5-dibromophenol. This step establishes the required meta-dibromo substitution pattern.

Protection of the Hydroxyl Group : The resulting 3,5-dibromophenol is then reacted with chloromethyl methyl ether (MOMCl) in the presence of a base like N,N-diisopropylethylamine to yield the final product, this compound.

This sequential approach is efficient because it leverages the directing effects of the hydroxyl group in the initial bromination and then protects it to prevent interference in potential subsequent reactions.

Chemical Reactivity and Transformation Pathways of 1,3 Dibromo 5 Methoxymethoxy Benzene

Reactivity of the Aryl Bromide Moieties

The carbon-bromine bonds in 1,3-Dibromo-5-(methoxymethoxy)benzene are the primary sites of reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-donating nature of the methoxymethoxy group can influence the reactivity of the aryl bromide positions in certain reactions.

Cross-Coupling Reactions

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of aryl halides. This compound can participate in a range of these transformations to introduce aryl, alkynyl, and alkenyl substituents.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds, which are prevalent in pharmaceuticals and materials science. This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide. libretexts.org While specific examples with this compound are not extensively documented in readily available literature, the general principles of the Suzuki-Miyaura reaction are well-established and can be applied to this substrate. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. fishersci.co.uk

A typical Suzuki-Miyaura coupling reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. The choice of these components can significantly influence the reaction's efficiency and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90-120 |

This table presents generalized conditions and may require optimization for this compound.

By employing a stoichiometric amount of the boronic acid, monosubstitution can be achieved. The use of an excess of the boronic acid and prolonged reaction times would likely lead to disubstitution, affording a 1,3,5-trisubstituted benzene (B151609) derivative after deprotection of the MOM group.

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes through the reaction of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

While specific data for this compound is scarce, the general protocol for Sonogashira coupling of aryl bromides is well-documented. The reaction generally proceeds efficiently with a variety of terminal alkynes.

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N or Dipea | THF or DMF | Room Temp to 80 |

| Pd(PPh₃)₄ | CuI | - | Piperidine | Toluene | 50-90 |

This table presents generalized conditions and may require optimization for this compound.

Selective mono-alkynylation of this compound can be achieved by controlling the stoichiometry of the alkyne. Subsequent coupling at the second bromine position with a different alkyne allows for the synthesis of unsymmetrical di-alkynylated products.

The Heck reaction is a palladium-catalyzed method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes, which are important intermediates in organic synthesis. The reaction typically proceeds with high stereoselectivity, favoring the formation of the E-isomer.

Table 3: Typical Conditions for the Heck Reaction of Aryl Bromides

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or Acetonitrile (B52724) | 80-140 |

| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMA | 100-150 |

This table presents generalized conditions and may require optimization for this compound.

The regioselectivity of the Heck reaction is influenced by the nature of the alkene substrate. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-carbon.

The Kumada, Negishi, and Stille couplings are additional powerful palladium- or nickel-catalyzed cross-coupling reactions that utilize different organometallic reagents.

Kumada Coupling: This reaction employs Grignard reagents (organomagnesium compounds) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org It is a highly effective method for forming carbon-carbon bonds, though the high reactivity of Grignard reagents can limit functional group tolerance. wikipedia.org

Negishi Coupling: Organozinc reagents are used in the Negishi coupling. nih.govnih.gov These reagents are generally more tolerant of functional groups than Grignard reagents and are known for their high reactivity in cross-coupling reactions.

Stille Coupling: The Stille reaction utilizes organostannane (organotin) reagents. A key advantage of this method is the stability and functional group tolerance of the organostannane reagents, although the toxicity of tin compounds is a significant drawback.

While specific applications of these coupling reactions with this compound are not widely reported, the general reactivity patterns of aryl bromides in these transformations are well-understood.

Table 4: Overview of Kumada, Negishi, and Stille Couplings with Aryl Bromides

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Kumada | RMgX | NiCl₂(dppp) or Pd(PPh₃)₄ | High reactivity, limited functional group tolerance |

| Negishi | RZnX | Pd(PPh₃)₄ or PdCl₂(dppf) | Good functional group tolerance, high reactivity |

| Stille | RSnBu₃ | Pd(PPh₃)₄ | Excellent functional group tolerance, toxic reagents |

This table provides a general overview and specific conditions would need to be optimized.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group to activate the ring towards nucleophilic attack. youtube.com

The this compound molecule lacks strong electron-withdrawing groups. The methoxymethoxy group is, in fact, an electron-donating group. Therefore, this compound is generally unreactive towards traditional SNAr reactions under standard conditions. For SNAr to occur on such an electron-rich aromatic ring, extremely harsh conditions or the use of very strong nucleophiles would be necessary, and such reactions are not commonly employed for this type of substrate. The reaction would likely proceed through a benzyne (B1209423) intermediate under forcing conditions with a strong base, which could lead to a mixture of products. youtube.com

Activation by Electron-Withdrawing Groups and Catalyst Systems

Palladium-catalyzed protocols are widely used for creating carbon-carbon bonds via the activation of sp² carbon-halogen bonds. researchgate.net These reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-couplings, are fundamental in modern organic synthesis. researchgate.net For substrates like this compound, palladium complexes serve as highly effective catalysts to facilitate the coupling of the aryl bromide with various partners, including organoboron compounds. researchgate.netdntb.gov.ua

The selection of the catalyst system, including the palladium source and the associated ligands, is crucial for achieving high yields and selectivity. Ligands can modify the steric and electronic environment of the palladium center, thereby influencing the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. umich.edusci-hub.se

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Key Reagents |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | Pd catalyst, Base |

| Mizoroki-Heck | Alkenes | Pd catalyst, Base |

| Sonogashira | Terminal alkynes | Pd catalyst, Copper co-catalyst, Base |

Potential for Halogen Dance Rearrangements

The halogen dance is a base-catalyzed isomerization reaction where a halogen substituent migrates to a different position on an aromatic ring. wikipedia.orgchemeurope.com This rearrangement is driven by thermodynamics, proceeding through an aryl anion intermediate to form a more stable product. wikipedia.orgbeilstein-archives.org The process typically requires a strong base, such as sodium amide in liquid ammonia (B1221849) or lithium diisopropylamide (LDA), to deprotonate the aromatic ring. wikipedia.orgclockss.org

The mechanism involves a series of steps:

Deprotonation of the aromatic ring by a strong base to form an aryl anion. wikipedia.org

The aryl anion then acts as a nucleophile, attacking a halogen on another molecule of the substrate. wikipedia.org

This halogen-metal exchange propagates, leading to the migration of the halogen to a thermodynamically more favorable position. wikipedia.org

For this compound, a halogen dance rearrangement could potentially occur under strongly basic conditions. Deprotonation would likely happen at the C2, C4, or C6 positions. The subsequent migration of a bromine atom would lead to a positional isomer. The stability of the intermediate aryl anion and the final product dictates the feasibility and direction of the rearrangement. Factors such as steric hindrance and the electronic influence of the MOM-ether and bromine substituents would play a critical role in this potential transformation. beilstein-archives.orgresearchgate.net

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching Reactions

Lithium-halogen exchange is a powerful and widely used method for the preparation of organolithium reagents from organic halides. princeton.eduharvard.edu This reaction is typically very fast, even at low temperatures, and can often be performed selectively in the presence of other functional groups. harvard.edutcnj.edu

Formation of Aryllithium Intermediates

Treating this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can induce a lithium-halogen exchange. This reaction replaces one of the bromine atoms with a lithium atom, forming a highly reactive aryllithium intermediate. princeton.eduresearchgate.net The general order of reactivity for halogens in this exchange is I > Br > Cl. princeton.edu

The reaction is an equilibrium process, but it is often driven to completion by the formation of a stable alkyl halide and a more stable organolithium species. researchgate.net The resulting aryllithium compound is a potent nucleophile and a strong base, which can then be trapped by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. tcnj.eduscite.ai

Table 2: Examples of Electrophilic Quenching Reactions

| Electrophile | Functional Group Introduced |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |

The regioselectivity of the lithium-halogen exchange can be influenced by directing groups on the aromatic ring. While alkoxy groups can direct lithiation to the ortho position, in the case of this compound, the exchange will occur at one of the C-Br bonds. The precise location of the exchange (C1 or C3) would depend on subtle electronic and steric factors.

Stereochemical Considerations in Lithium-Halogen Exchange

Lithium-halogen exchange reactions involving vinyl and aryl halides are known to proceed with retention of configuration at the carbon atom. harvard.edu For an aromatic substrate like this compound, the carbon atoms of the ring are sp²-hybridized and planar. Therefore, traditional stereochemical inversion or retention at a chiral center is not a factor. The key consideration is the regioselectivity of the exchange and the preservation of the substitution pattern on the aromatic ring, leading to a specific aryllithium isomer that can be trapped by an electrophile. The mechanism is often proposed to involve the formation of an "ate-complex" intermediate. harvard.edu

Grignard Reagent Formation and Subsequent Reactivity

The formation of a Grignard reagent is another cornerstone of organometallic chemistry, providing a versatile route to carbon-carbon bond formation. mnstate.eduadichemistry.com This involves the reaction of an organic halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org

For this compound, the reaction with magnesium would result in the oxidative insertion of magnesium into one of the carbon-bromine bonds, forming an organomagnesium halide (Grignard reagent). adichemistry.com

Reaction: Ar-Br + Mg → Ar-MgBr

A critical aspect of Grignard reagent synthesis is the activation of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide. wikipedia.org This can be achieved mechanically by crushing the magnesium or chemically by using activators like iodine or 1,2-dibromoethane. wikipedia.org

The resulting Grignard reagent, an arylmagnesium bromide, is a strong nucleophile and a strong base. mnstate.edu It readily reacts with a wide range of electrophiles, most notably carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds. mnstate.edumiracosta.edu The reaction with a carbonyl compound, followed by an acidic workup, yields an alcohol. miracosta.edu

Reactivity of the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group in this compound serves as a protecting group for the phenolic hydroxyl function. wikipedia.org Understanding its stability and reactivity is crucial for planning multi-step synthetic sequences.

The MOM ether is an acetal (B89532), which makes it stable under a wide range of conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. adichemistry.comorganic-chemistry.org This stability is advantageous as it allows the MOM group to remain intact during the formation and subsequent reactions of organolithium and Grignard reagents, which are performed under strongly basic and nucleophilic conditions. adichemistry.comnih.gov

However, the MOM group is sensitive to acidic conditions. wikipedia.orgadichemistry.com It can be cleaved by treatment with various Lewis and Brønsted acids to regenerate the parent phenol (B47542). wikipedia.org This lability to acid provides a convenient method for deprotection at a later stage in a synthesis, often during the acidic workup of a Grignard or organolithium reaction. adichemistry.com A variety of reagents can be used for this deprotection, offering flexibility depending on the other functional groups present in the molecule. organic-chemistry.orgresearchgate.net

Deprotection Methodologies for Regeneration of the Phenolic Hydroxyl

The cleavage of the MOM ether in this compound to unmask the phenolic hydroxyl group is a critical transformation in synthetic sequences. This deprotection is typically achieved under acidic conditions, which facilitate the hydrolysis of the acetal functionality of the MOM group.

Acid-catalyzed hydrolysis is a common and effective method for the deprotection of MOM ethers. The reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and methanol. Subsequent attack of water on the carbocation, followed by the loss of a proton and formaldehyde, yields the desired phenol.

Commonly employed acids for this transformation include strong mineral acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA). The choice of acid and reaction conditions, such as temperature and solvent, can be optimized to achieve efficient deprotection while minimizing side reactions. For instance, milder conditions may be necessary if other acid-sensitive functional groups are present in the molecule.

Table 1: Exemplary Conditions for Acid-Catalyzed Deprotection of MOM Ethers

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | HCl (conc.) | Methanol | Reflux | 2 | >95 |

| 2 | TFA | Dichloromethane (B109758) | Room Temp | 1 | >90 |

Note: Data presented are representative for the deprotection of phenolic MOM ethers and may require optimization for this compound.

Lewis acids offer an alternative to Brønsted acids for the cleavage of MOM ethers. Lewis acids coordinate to one of the oxygen atoms of the MOM group, which weakens the C-O bond and facilitates its cleavage. This approach can sometimes offer greater selectivity, particularly in complex molecules with multiple acid-labile groups.

A variety of Lewis acids can be employed for this purpose, with the reactivity and selectivity depending on the specific Lewis acid and the reaction conditions. The mechanism involves the formation of a Lewis acid-base adduct, which then undergoes fragmentation to release the deprotected phenol.

Table 2: Lewis Acids for MOM Ether Deprotection

| Entry | Lewis Acid | Solvent | Temperature (°C) |

| 1 | Boron Trichloride (BCl₃) | Dichloromethane | -78 to 0 |

| 2 | Trimethylsilyl Iodide (TMSI) | Acetonitrile | Room Temp |

| 3 | Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temp |

Note: These are general conditions for Lewis acid-mediated MOM deprotection and would need to be adapted for this compound.

While catalytic hydrogenolysis is a common method for the cleavage of benzyl (B1604629) ethers, its application to the deprotection of MOM ethers is less frequent. This is because the acetal C-O bond is generally not as susceptible to hydrogenolysis as the benzylic C-O bond. However, under certain conditions with specific catalysts, this transformation may be possible. This method could be advantageous in cases where acidic conditions are not tolerated by the substrate. The reaction would involve a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen.

Stability of the MOM Group under Various Reaction Conditions

The methoxymethyl (MOM) group is valued as a protecting group due to its stability under a wide range of reaction conditions, which allows for selective transformations at other sites of a molecule. The MOM ether of this compound is expected to be stable to:

Basic conditions: It is resistant to strong bases such as metal hydroxides and alkoxides.

Nucleophilic attack: The MOM group is generally unreactive towards common nucleophiles.

Many oxidizing and reducing agents: It can withstand a variety of common redox reagents.

However, the MOM group is labile under acidic conditions, which is the basis for its removal. The stability of the MOM group is a crucial consideration when planning multi-step syntheses involving this compound, as it dictates the compatible reaction conditions for modifying the bromine substituents.

Chemoselectivity Considerations in Dual Functionalization

The presence of two distinct types of functional groups in this compound—the bromine atoms and the MOM ether—presents opportunities for chemoselective reactions, where one functional group reacts preferentially over the other.

Selective Transformation of Bromine vs. MOM Group

Achieving selective transformation of the bromine atoms in the presence of the MOM group, or vice versa, is a key synthetic challenge.

Reactions at the Bromine Atoms: The bromine atoms on the aromatic ring can undergo a variety of transformations, such as Suzuki, Stille, or Sonogashira cross-coupling reactions, as well as metal-halogen exchange to form organometallic intermediates. These reactions are typically performed under conditions to which the MOM group is stable (i.e., neutral or basic conditions). For example, a palladium-catalyzed cross-coupling reaction would be expected to proceed without cleavage of the MOM ether.

Reactions at the MOM Group: As discussed, the MOM group is selectively cleaved under acidic conditions. These conditions would generally not affect the carbon-bromine bonds.

Therefore, by careful choice of reagents and reaction conditions, it is possible to selectively functionalize either the bromine atoms or the MOM-protected hydroxyl group. For instance, one could perform a Suzuki coupling at the bromine positions under basic conditions, and then subsequently deprotect the MOM ether in an acidic step to reveal the phenol. This orthogonal reactivity is a powerful tool in the synthesis of complex molecules derived from this compound.

Sequential Functionalization Strategies

The symmetrical nature of this compound, with two chemically equivalent bromine atoms, presents a unique challenge and opportunity in synthetic chemistry. Sequential functionalization, the process of selectively reacting one bromine atom followed by a distinct reaction at the second, allows for the creation of complex, unsymmetrical molecules from a readily available starting material. This step-wise approach is crucial for building molecular diversity and accessing compounds that would be difficult to synthesize through other methods.

The key to successful sequential functionalization lies in reaction conditions that favor mono-substitution in the first step, yielding a singly modified intermediate. This intermediate can then be isolated and subjected to a second, different reaction to modify the remaining bromine atom. Common strategies to achieve this selectivity include careful control of stoichiometry, the use of specific catalysts and ligands, and leveraging subtle differences in reactivity that can arise after the first substitution.

One powerful and widely used method for the sequential functionalization of di- and polyhalogenated aromatic compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. nih.gov By carefully controlling the reaction conditions, it is often possible to achieve selective mono-arylation or mono-alkenylation of a dibromo substrate.

While direct, detailed research findings on the sequential functionalization of this compound are not extensively published in readily accessible literature, the principles can be inferred from the synthesis of related compounds. For instance, the availability of commercial (3-Bromo-5-(methoxymethoxy)phenyl)boronic acid strongly suggests a viable pathway for the selective functionalization of the parent dibromo compound. bldpharm.comaobchem.com The synthesis of this boronic acid from this compound would represent the first step in a sequential functionalization strategy. The resulting monoborylated compound could then undergo a subsequent cross-coupling reaction with a different aryl or vinyl halide to introduce a second, distinct substituent.

Another common strategy involves metal-halogen exchange, typically using an organolithium reagent at low temperatures, to generate a monolithiated intermediate. This highly reactive species can then be quenched with an electrophile to introduce the first functional group. The remaining bromine atom can then be targeted in a subsequent transformation. The regioselectivity of such lithiation reactions can often be controlled by the directing effects of substituents on the aromatic ring.

The following table outlines a hypothetical, yet chemically plausible, two-step sequential functionalization of this compound based on established synthetic methodologies for similar compounds.

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Product |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | 3-Bromo-5-(methoxymethoxy)-1,1'-biphenyl |

| 2 | 3-Bromo-5-(methoxymethoxy)-1,1'-biphenyl | 4-Methylphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane/Water | 5-(Methoxymethoxy)-4'-methyl-[1,1':3',1''-terphenyl] |

This table represents a scientifically plausible reaction sequence but is illustrative in nature due to the lack of specific published examples for this exact substrate.

Further research into specific applications of this compound as a building block in patent literature and specialized chemical databases is required to uncover detailed experimental protocols and expand the scope of known sequential functionalization strategies for this compound.

Synthetic Utility of 1,3 Dibromo 5 Methoxymethoxy Benzene in Advanced Organic Synthesis

As a Building Block for Natural Product Synthesis

The strategic placement of reactive sites on the 1,3-Dibromo-5-(methoxymethoxy)benzene scaffold makes it an analogue to key intermediates used in the assembly of complex natural products, particularly those containing polysubstituted aromatic cores.

The utility of dibrominated and oxygenated benzene (B151609) rings is evident in the synthesis of complex natural products like bromophenols. For instance, in synthetic strategies targeting marine natural products, building blocks such as dibromo-1,3,5-trimethoxybenzene are employed. These structures serve as central scaffolds upon which complexity is built. The bromine atoms act as handles for carbon-carbon bond formation, enabling the attachment of other parts of the molecular framework. Subsequently, the methoxy (B1213986) or methoxymethoxy groups can be selectively cleaved to unmask phenol (B47542) functionalities, which are common in many natural products. This approach highlights the role of such building blocks in the methodical elaboration of intricate carbon skeletons.

While various synthetic strategies have been developed for the complex, polycyclic structures of aconitine-type diterpenoid alkaloids, current synthetic routes reported in scientific literature typically commence from non-aromatic, highly functionalized precursors to construct the bridged ring systems. These advanced strategies often involve intricate cycloadditions and rearrangement reactions to assemble the core structure.

Precursor for Densely Functionalized Aromatic Scaffolds

The defined substitution pattern of this compound makes it an ideal starting material for the synthesis of densely functionalized aromatic compounds, where precise control over substituent placement is critical.

The two bromine atoms on the benzene ring are prime sites for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the selective replacement of one or both bromine atoms with a wide variety of substituents. This enables the creation of a diverse library of 1,3,5-trisubstituted benzene derivatives. For example, a Suzuki coupling reaction with an arylboronic acid can introduce a new aryl group, leading to a biaryl structure. The reaction conditions can often be tuned to favor either mono- or di-substitution, providing further control over the final product.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Structure Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, base | 1-Aryl-3-bromo-5-(methoxymethoxy)benzene |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, base | 1-Bromo-3-(methoxymethoxy)-5-styrylbenzene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, base | 1-Bromo-3-(alkynyl)-5-(methoxymethoxy)benzene |

The 1,3,5-substitution pattern is fundamental to the design of monomers for both macrocycles and polymers due to its C3 symmetry. For example, related molecules like benzene-1,3,5-tricarboxamides are well-known building blocks for creating self-assembling supramolecular polymers through hydrogen bonding.

To be used as a precursor, this compound would first undergo chemical modification. The bromine atoms can be converted into other functional groups suitable for polymerization or macrocyclization. For example, they can be transformed into amino, carboxyl, or ethynyl (B1212043) groups. A subsequent reaction, such as a condensation polymerization or a ring-closing metathesis, could then link these monomer units together. This synthetic versatility allows the benzene core to act as a rigid branching point in the construction of larger, well-defined molecular structures.

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds (excluding biological activity/efficacy)

The synthesis of complex organic molecules for potential use in the pharmaceutical or agrochemical sectors often involves multi-step sequences where specific building blocks are required to introduce key structural motifs. While many patented compounds utilize substituted dibromobenzene cores, such as 1,3-Dibromo-5-(trifluoromethyl)benzene or 1,3-dibromo-5,5-dimethylhydantoin, in their synthetic routes, the specific application of this compound as a direct intermediate is documented in specialized synthetic contexts. In these pathways, the compound serves as a precursor, undergoing transformations at its bromo- and methoxymethoxy-substituted positions to be incorporated into a larger target molecule.

Analytical and Spectroscopic Methodologies for Structural Elucidation of 1,3 Dibromo 5 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 1,3-Dibromo-5-(methoxymethoxy)benzene, providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Analysis (Chemical Shifts, Coupling Patterns, Integration)

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the aromatic and the methoxymethyl protons. The aromatic region typically displays two signals. The proton at the C2 position is expected to appear as a triplet, while the protons at the C4 and C6 positions would appear as a doublet. The integration of these signals would confirm the presence of one and two protons, respectively. The methoxymethyl group gives rise to two singlets: one for the methylene (B1212753) (-O-CH₂-O-) protons and another for the methyl (-O-CH₃) protons, with integrations corresponding to two and three protons, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | Triplet (t) | 1H | Ar-H (C2) |

| Predicted | Doublet (d) | 2H | Ar-H (C4, C6) |

| Predicted | Singlet (s) | 2H | -O-CH₂-O- |

| Predicted | Singlet (s) | 3H | -O-CH₃ |

Note: Actual chemical shifts may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Analysis (Chemical Shifts, Multiplicity)

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected. The carbon atoms directly bonded to the bromine atoms (C1 and C3) would appear at a characteristic chemical shift. The carbon atom attached to the methoxymethyl ether group (C5) and the remaining aromatic carbons (C2, C4, and C6) would also have unique resonances. The methoxymethyl group itself would show two signals: one for the methylene carbon and one for the methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Predicted | Singlet | C1, C3 (C-Br) |

| Predicted | Singlet | C5 (C-O) |

| Predicted | Singlet | C2 |

| Predicted | Singlet | C4, C6 |

| Predicted | Singlet | -O-CH₂-O- |

| Predicted | Singlet | -O-CH₃ |

Note: Multiplicity in a standard broadband decoupled ¹³C NMR spectrum is singlet for all carbons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between the methoxymethyl group and the aromatic ring, as well as the relative positions of the substituents on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The molecular ion peak (M⁺) would appear as a triplet of peaks with a specific intensity ratio (approximately 1:2:1). HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the elemental composition C₈H₈Br₂O₂.

Fragmentation Pattern Analysis for Structural Confirmation

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the methoxymethyl group or parts of it. Key fragmentation pathways could include the cleavage of the C-O bond between the aromatic ring and the ether group, and the fragmentation of the methoxymethyl group itself. The observation of fragment ions corresponding to the dibromophenoxy cation and other characteristic fragments would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint.

Identification of Characteristic Functional Group Absorptions

The IR spectrum of this compound is expected to display a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds and functional groups.

Aromatic Ring Vibrations : The benzene ring gives rise to several characteristic absorptions. Aromatic C–H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org In-ring carbon-carbon bond stretching vibrations produce a series of sharp peaks, often of variable intensity, between 1600 cm⁻¹ and 1400 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Strong absorptions resulting from C–H out-of-plane bending are also prominent in the 900-675 cm⁻¹ range; the exact position is indicative of the substitution pattern on the ring. libretexts.orglibretexts.org For a 1,3,5-trisubstituted benzene, a strong absorption is expected in the 810–850 cm⁻¹ region. libretexts.org

Ether Linkage Absorptions : The presence of the methoxymethoxy group introduces strong C–O stretching vibrations. The aryl-oxygen (Ar–O) stretch and the aliphatic ether (O–CH₂–O and O–CH₃) stretches typically result in intense absorptions in the 1250-1000 cm⁻¹ region.

Aliphatic C-H Vibrations : The methyl (–CH₃) and methylene (–CH₂) groups of the methoxymethoxy moiety will exhibit C–H stretching absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.

Carbon-Bromine Bond : The C–Br stretching vibration is expected to appear in the fingerprint region of the spectrum, generally at lower wavenumbers, often between 600 and 500 cm⁻¹.

The following table summarizes the anticipated characteristic IR absorptions for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 |

| Ether (Ar-O-CH₂) | C-O Stretch | ~1250 - 1200 |

| Ether (CH₂-O-CH₃) | C-O Stretch | ~1150 - 1050 |

| Aliphatic Groups | C-H Stretch | 2950 - 2850 |

| Halogenated Alkane | C-Br Stretch | 600 - 500 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and conformational details.

Determination of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction study of this compound would yield a detailed model of its molecular structure. The analysis would confirm the 1,3,5-substitution pattern on the benzene ring. Key structural parameters, such as the lengths of the C–Br, C–O, and C–C bonds, would be determined with high precision. Furthermore, the conformation of the flexible methoxymethoxy group relative to the plane of the benzene ring would be established. In related structures, the methoxy (B1213986) groups can be slightly twisted out of the plane of the benzene ring. icm.edu.pl

Analysis of Intermolecular Interactions in Crystalline State

Beyond the individual molecular structure, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For brominated aromatic compounds, several types of interactions are commonly observed.

Bromine···Bromine Interactions : Close contacts between bromine atoms on adjacent molecules are a significant feature in the crystal packing of many brominated aromatic compounds. nih.govmdpi.com These halogen···halogen interactions, with distances shorter than the sum of the van der Waals radii, play a crucial role in stabilizing the crystal structure. nih.gov

Arene-Arene Interactions : π–π stacking between the electron-rich benzene rings of neighboring molecules is another common stabilizing interaction. nih.govmdpi.com

The crystallographic data table below presents hypothetical, yet realistic, parameters for this compound, based on published data for similar structures. nih.govnih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~8.8 |

| b (Å) | ~16.5 |

| c (Å) | ~13.9 |

| β (°) | ~91.7 |

| Volume (ų) | ~2010 |

| Z | 8 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is first vaporized and injected into the gas chromatograph. An inert carrier gas carries the sample through a long, thin column. Compounds are separated based on their boiling points and interactions with the stationary phase lining the column. The target compound, this compound, would elute at a specific retention time under a given set of conditions.

As each separated component exits the GC column, it enters the mass spectrometer. Here, molecules are ionized, typically by electron impact, causing them to fragment into smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. The presence of a single major peak in the gas chromatogram with a corresponding mass spectrum consistent with the target molecule would confirm the high purity of the sample. Any minor peaks would indicate the presence of impurities, which can often be identified by their own mass spectra.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. This method is particularly well-suited for non-volatile and thermally labile compounds, offering high resolution and sensitivity. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The elution of the compound is controlled by the composition of the mobile phase, typically a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol.

Detailed research findings on the HPLC analysis of closely related brominated aromatic compounds, such as 1,3-dibromo-5-methyl-benzene, demonstrate the utility of RP-HPLC for achieving efficient separation. sielc.com The methoxymethoxy group in the target compound introduces a degree of polarity, which will influence its retention behavior compared to simpler alkyl-substituted dibromobenzenes. The precise retention time of this compound will be dependent on the specific conditions of the analysis, including the exact mobile phase composition, flow rate, column temperature, and the specific characteristics of the stationary phase.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a C18 column as the stationary phase, a UV-Vis detector for detection, and a data acquisition system. The aromatic nature of the compound allows for sensitive detection using UV spectrophotometry, typically in the range of 210-280 nm.

The following data table outlines a representative set of parameters for the HPLC analysis of this compound, based on established methods for similar halogenated aromatic compounds. sielc.comresearchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV-Vis at 254 nm |

| Expected Retention Time | Dependent on exact conditions, typically in the range of 5-15 minutes |

Research Findings:

The separation of halogenated benzenes is highly dependent on the interactions between the analyte and the stationary phase. nsf.gov While standard C18 columns are effective, alternative stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, can offer different selectivity for halogenated isomers due to pi-pi and dipole-dipole interactions. researchgate.net For this compound, the primary retention mechanism on a C18 column is hydrophobic interaction. The presence of two bromine atoms significantly increases the hydrophobicity and thus the retention time compared to unsubstituted benzene or anisole (B1667542). The methoxymethoxy group, containing ether linkages, adds a polar characteristic that can be modulated by the mobile phase composition.

By adjusting the ratio of acetonitrile to water in the mobile phase, the elution of this compound can be controlled. An increase in the percentage of the organic modifier (acetonitrile) will decrease the polarity of the mobile phase, leading to a shorter retention time. Conversely, a higher proportion of water will increase mobile phase polarity and result in a longer retention time. The addition of a small amount of acid, such as phosphoric or formic acid, can help to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. sielc.com

The following interactive table presents hypothetical retention time data for this compound under varying mobile phase compositions, illustrating the effect of solvent strength on elution.

| Acetonitrile (%) | Water (%) | Retention Time (minutes) |

|---|---|---|

| 60 | 40 | 12.5 |

| 65 | 35 | 9.8 |

| 70 | 30 | 7.2 |

| 75 | 25 | 5.1 |

This data illustrates a fundamental principle of reversed-phase chromatography: as the mobile phase becomes less polar (higher acetonitrile content), the analyte is eluted more quickly. This relationship is crucial for method development, allowing for the optimization of separation conditions to achieve the desired resolution and analysis time.

Theoretical and Computational Studies of 1,3 Dibromo 5 Methoxymethoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For 1,3-Dibromo-5-(methoxymethoxy)benzene, these calculations can provide insights into its kinetic stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.govwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxymethoxy group, which are electron-rich centers. The LUMO, conversely, is likely distributed over the aromatic ring and influenced by the electron-withdrawing bromine atoms. Theoretical calculations on similar substituted benzenes suggest that the HOMO-LUMO gap for this compound would be in a range typical for aromatic compounds, indicating moderate stability. duke.edutsijournals.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: The data presented in this table is illustrative and based on typical values for similar aromatic compounds, calculated using DFT methods.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. researchgate.net

In the case of this compound, the MEP surface would show a negative potential (red) around the oxygen atoms of the methoxymethoxy group due to their lone pairs of electrons. The regions around the bromine atoms are expected to exhibit a positive potential (a "sigma-hole"), making them susceptible to nucleophilic or halogen bonding interactions. The aromatic ring itself would display a generally negative potential above and below the plane, characteristic of π-electron systems. ias.ac.in

Conformational Analysis of the Methoxymethoxy Group

The methoxymethoxy group has two key rotatable bonds: the Ar-O bond and the O-CH2 bond. Rotation around the Ar-O bond in anisole (B1667542) and its derivatives is known to have a relatively low energy barrier. The preferred conformation is typically planar, with the methoxy (B1213986) group lying in the plane of the benzene ring, to maximize resonance stabilization. researchgate.net However, steric hindrance from adjacent substituents can force the group out of the plane.

For the -O-CH2-O-CH3 linkage, rotation around the O-CH2 bond will also have specific energy minima and maxima. Computational studies on similar ethers can be used to model these rotational profiles. The potential energy surface (PES) scan for the rotation of the methoxymethyl group would reveal the most stable (lowest energy) conformations. It is anticipated that staggered conformations that minimize steric interactions would be favored.

Table 2: Calculated Rotational Energy Barriers for the Methoxymethoxy Group in this compound (Illustrative Data)

| Rotational Bond | Transition State Energy (kcal/mol) | Ground State Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Ar-O | 2.5 | 0.0 | 2.5 |

| O-CH2 | 3.2 | 0.0 | 3.2 |

Note: This data is hypothetical and serves to illustrate the expected energy barriers associated with the rotation of the methoxymethoxy group, based on studies of analogous systems. researchgate.netresearchgate.net

Reaction Pathway Predictions

Computational modeling can be employed to predict the feasibility and regioselectivity of chemical reactions. For this compound, a particularly relevant reaction is the halogen-metal exchange, a common method for forming organometallic intermediates for further functionalization.

Halogen-metal exchange reactions, typically involving organolithium or Grignard reagents, are powerful tools in organic synthesis. researchgate.netmdpi.com In this compound, there are two bromine atoms that could potentially undergo exchange. Computational modeling can help predict which bromine is more likely to react.

The reaction mechanism can be modeled by calculating the energies of the transition states for the exchange at each bromine position. The position with the lower activation energy barrier will be the kinetically favored site of reaction. Factors influencing this selectivity include the electronic effects of the methoxymethoxy group and steric hindrance. The electron-donating nature of the methoxymethoxy group can influence the acidity of the ortho and para protons, which in turn can affect the stability of the resulting organometallic species.

Computational models would likely show that the exchange is more favorable at one of the bromine positions due to a combination of electronic and steric factors. For instance, coordination of the organometallic reagent to the oxygen atoms of the methoxymethoxy group could direct the reaction to a specific bromine atom. researchgate.netnih.gov The modeling would involve calculating the structures and energies of reactants, intermediates, transition states, and products along the reaction coordinate.

Transition State Analysis for Nucleophilic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. The mechanism of these reactions can be elucidated through computational transition state analysis, typically using Density Functional Theory (DFT). The SNAr reaction on an aromatic ring generally proceeds via one of two primary pathways: a two-step addition-elimination mechanism involving a stable intermediate known as a Meisenheimer complex, or a single-step concerted mechanism. diva-portal.orglibretexts.orgwikipedia.org

For aryl bromides, computational studies on related systems suggest that the potential energy surface may favor a concerted mechanism, where the attack of the nucleophile and the departure of the bromide leaving group occur in a single, continuous step. diva-portal.org In this case, the reaction proceeds through a single transition state rather than a stable intermediate.

In the case of this compound, the substituents on the benzene ring play a crucial role in determining its reactivity. The two bromine atoms are deactivating groups due to their inductive electron-withdrawing effect. Conversely, the methoxymethoxy group (-OCH₂OCH₃), similar to an alkoxy group, is an electron-donating group through resonance. This donation of electron density increases the electron richness of the aromatic ring, making it less electrophilic and thus less susceptible to nucleophilic attack.

Computational analysis of the transition state for a hypothetical SNAr reaction on this molecule would involve mapping the potential energy surface as the nucleophile approaches and the C-Br bond breaks. DFT calculations, for instance at the B3LYP/6-31+G(d,p) level of theory, could be employed to locate the geometry of the transition state and calculate its energy. researchgate.net It is expected that the activation energy barrier for nucleophilic substitution on this compound would be relatively high, reflecting the deactivating effect of the electron-donating methoxymethoxy group, which destabilizes the negative charge buildup on the ring in the transition state. chemrxiv.org

Spectroscopic Property Simulations

Computational methods are highly effective in predicting various spectroscopic properties of molecules, providing data that can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govconicet.gov.ar These calculations determine the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the bromine and methoxymethoxy substituents. Based on computational studies of analogous substituted benzenes, a set of predicted chemical shifts can be estimated. wisc.edu The two bromine atoms are expected to deshield adjacent carbons and protons, while the electron-donating methoxymethoxy group will cause shielding, particularly at the ortho and para positions (though in this 3,5-dibromo substitution pattern, only meta-like positions relative to the ether exist for the other substituents).

The methoxymethoxy group itself presents characteristic signals: a methylene (B1212753) (-O-CH₂-O-) signal and a methyl (-O-CH₃) signal. The predicted values for these and the aromatic nuclei, based on DFT calculations (e.g., B3LYP/6-311+G(d,p)), are presented in the table below. nih.gov It is important to note that these are representative values derived from theoretical models.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1/C3-Br | - | 123.5 |

| C2-H | 7.35 | 118.0 |

| C4/C6-H | 7.10 | 112.5 |

| C5-O | - | 158.0 |

| -O-CH₂-O- | 5.20 | 94.5 |

| -O-CH₃ | 3.50 | 56.0 |

Note: Values are estimated based on computational models of analogous substituted benzenes.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can reliably predict the vibrational frequencies and intensities of a molecule's IR spectrum. researchgate.net By calculating the harmonic frequencies from the optimized molecular geometry, a theoretical spectrum can be generated that corresponds well with experimental data, although calculated frequencies are often scaled by a small factor to correct for anharmonicity and method limitations. nih.gov

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. A vibrational analysis of the closely related molecule 3-bromoanisole (B1666278) provides a strong basis for these predictions. nih.gov Key vibrational modes would include C-H stretching of the aromatic ring, C-C stretching within the ring, C-O stretching of the ether linkage, and C-Br stretching. The methoxymethoxy group will also contribute specific C-H and C-O stretching and bending modes.

The table below outlines the principal vibrational modes and their predicted frequencies, derived from DFT (B3LYP/6-311G(d,p)) calculations on analogous compounds. nih.govbartleby.com

Table 2: Predicted IR Vibrational Frequencies and Mode Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2850 | Aliphatic C-H Stretching (-CH₂, -CH₃) |

| 1600-1550 | Aromatic C=C Ring Stretching |

| 1470-1430 | Aromatic C=C Ring Stretching |

| 1250-1200 | Asymmetric C-O-C Stretching (Aryl ether) |

| 1170-1100 | Asymmetric C-O-C Stretching (MOM ether) |

| 1050-1000 | Symmetric C-O-C Stretching (Aryl ether) |

| 850-750 | C-H Out-of-plane Bending |

| 700-600 | C-Br Stretching |

Note: Frequencies are based on theoretical calculations for analogous compounds like 3-bromoanisole and other substituted benzenes.

Future Research Directions and Unexplored Avenues for 1,3 Dibromo 5 Methoxymethoxy Benzene

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,3-Dibromo-5-(methoxymethoxy)benzene and its derivatives is an area ripe for innovation, with a particular emphasis on green chemistry principles.

Catalyst Development for Enhanced Selectivity and Yield